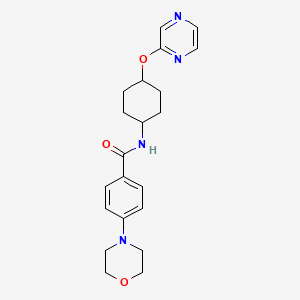

4-(tert-butyl)-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a topic of interest due to their potential biological activities. In the context of 4-(tert-butyl)-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide, although the exact synthesis of this compound is not detailed in the provided papers, similar sulfonamide compounds have been synthesized through various methods. For instance, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides involved starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . Another related compound, 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide, was synthesized by reacting 4-tert-butylphenyl sulfonyl chloride with 3-picolylamine in the presence of triethylamine . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. The crystal structure of a related compound, 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide, revealed that it crystallized in a triclinic space group with extensive π-π interactions and a nearly linear intermolecular N–H···N hydrogen bond . These structural features are important as they can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions due to their functional groups. The benzenesulfinyl group in combination with trifluoromethanesulfonic anhydride has been used to activate thioglycosides, suggesting that sulfonamide derivatives could be used in glycosylation reactions . Additionally, the electrochemical cleavage of sulfonamides has been studied, indicating that these compounds can undergo S–N bond cleavage under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides, such as pKa, solubility, and stability, are crucial for their biological activity and pharmacokinetic profile. The pKa values of a series of substituted benzenesulfonamides were determined, providing insight into their acid-base properties . These properties are influenced by the substituents on the benzene ring and the nature of the amine group.

Mechanism of Action

Target of Action

It is often used as a pharmaceutical intermediate , which suggests that it may be involved in the synthesis of various drugs that target different proteins or enzymes in the body.

Mode of Action

As a pharmaceutical intermediate, it is likely to undergo further chemical reactions to form active compounds that interact with their respective targets .

Biochemical Pathways

As an intermediate in drug synthesis, the pathways it affects would depend on the final active compound that it is used to produce .

Result of Action

As a pharmaceutical intermediate, its effects would be determined by the final active compound that it is used to produce .

Action Environment

Like all chemicals, its stability and reactivity may be affected by factors such as temperature, ph, and the presence of other chemicals .

properties

IUPAC Name |

4-tert-butyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O2S/c1-15(2)21-12-10-16(11-13-21)14-20-24(22,23)18-8-6-17(7-9-18)19(3,4)5/h6-9,15-16,20H,10-14H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARMMELBHYMBCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butyl)-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-(3-oxo-5-sulfanylidene-2,6-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2539876.png)

![3-butyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2539880.png)

![Methyl 4-(4-methylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2539881.png)

![2-((3-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2539882.png)

![3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole](/img/structure/B2539886.png)

![N-Methyl-N-[2-[2-methyl-3-(methylsulfinylmethyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2539887.png)

![4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2539889.png)

![(1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2539890.png)

![1-[1-(4-Bromo-3-fluorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone](/img/structure/B2539893.png)